Cas no 201534-09-0 (Triptocallic acid D)

Triptocallic acid D structure
Triptocallic acid D structure
Product Name:Triptocallic acid D
CAS No:201534-09-0
MF:C30H48O4
MW:472.699729919434
CID:837158
PubChem ID:44575705
Update Time:2025-05-20

Triptocallic acid D Chemical and Physical Properties

Names and Identifiers

    • Olean-12-en-29-oic acid, 3,22-dihydroxy-, (3a,20a,22a)-
    • Triptocallic acid D
    • (3α,22α)-3,22-Dihydroxyolean-12-en-29-oic acid
    • (3alpha,20alpha,22alpha)-3,22-Dihydroxyolean-12-en-29-oic acid
    • FS-9528
    • 3alpha,22alpha-dihydroxyolean-12-en-29-oic acid
    • CHEMBL520845
    • (2S, 4S, 4aR, 6aR, 6aS, 6bR, 8aR, 10R, 12aR, 14bS)-4, 10-dihydroxy-2, 4a, 6a, 6b, 9, 9, 12a-heptamethyl-1, 3, 4, 5, 6, 6a, 7, 8, 8a, 10, 11, 12, 13, 14b-tetradecahydropicene-2-carboxylic acid
    • CHEBI:132371
    • AKOS032961772
    • DTXSID201230616
    • (3alpha,22alpha)-3,22-dihydroxyolean-12-en-29-oic acid
    • (2S,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
    • 201534-09-0
    • [ "" ]
    • 3beta,22beta-Dihydroxyolean-12-en-29-oic acid
    • 3beta,22alpha-Dihydroxyolean-12-en-30-oic acid
    • macrocarpoic acid A
    • (+)-3beta,22alpha-Dihydroxyolean-12-en-30-oic acid
    • 3,22-Dihydroxyolean-12-en-29-oic acid
    • 22beta-epi-maytenfolic acid
    • 3beta,22alpha-dihydroxyolean-12-en-29-oic acid
    • triptotriterpenic acid A
    • 3beta,22beta-dihydroxyolean-12-en-30-oic acid
    • Maytenfolic acid
    • (3I+/-,20I+/-,22I+/-)-3,22-Dihydroxyolean-12-en-29-oic acid
    • Inchi: 1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23-,26-,27+,28-,29+,30+/m0/s1
    • InChI Key: JTBGJQZJEYVBJZ-SXKKXCELSA-N
    • SMILES: O[C@@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@@]1(C)[C@]3(C)CC[C@@]4(C)[C@H](C[C@](C(=O)O)(C)C[C@H]4C3=CC[C@@H]12)O

Computed Properties

  • Exact Mass: 472.35500
  • Monoisotopic Mass: 472.35526001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 1
  • Complexity: 923
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 584.1±50.0 °C at 760 mmHg
  • Flash Point: 321.1±26.6 °C
  • PSA: 77.76000
  • LogP: 6.20440
  • Vapor Pressure: 0.0±3.7 mmHg at 25°C

Triptocallic acid D Security Information

Triptocallic acid D Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on Triptocallic acid D

TRIPTOCALIC ACID D: A COMPREHENSIVE OVERVIEW

Triptocallic acid D (CAS No. 201534-09-0) is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound, isolated from the roots of *Tripterygium wilfordii*, a plant traditionally used in Chinese medicine, exhibits a unique chemical structure and a wide range of biological activities. Recent studies have shed light on its potential applications in drug development, particularly in the treatment of inflammatory diseases and cancer.

The chemical structure of Triptocallic acid D is characterized by a complex framework that includes a triterpenoid skeleton with multiple functional groups. These groups, including hydroxyl and carboxylic acid moieties, contribute to its bioactivity. Researchers have employed advanced analytical techniques, such as NMR and mass spectrometry, to elucidate its structure further. The findings have revealed that the stereochemistry of Triptocallic acid D plays a crucial role in its interactions with cellular targets, making it a promising candidate for structure-based drug design.

One of the most notable aspects of Triptocallic acid D is its anti-inflammatory properties. Studies conducted in both in vitro and in vivo models have demonstrated its ability to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. This activity makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease. Furthermore, recent research has explored its anti-cancer effects, particularly its ability to induce apoptosis in cancer cells while sparing normal cells. These findings highlight the compound's dual role as both an anti-inflammatory and anti-neoplastic agent.

The synthesis of Triptocallic acid D has also been a topic of interest among chemists. Traditional isolation methods from plant sources are often inefficient due to the low abundance of the compound. To address this, researchers have developed semi-synthetic routes that leverage readily available triterpenoid precursors. These methods not only enhance the scalability of production but also allow for the creation of analogs with improved pharmacokinetic properties.

In terms of pharmacokinetics, Triptocallic acid D exhibits moderate solubility and bioavailability, which are critical factors for its therapeutic potential. Preclinical studies have shown that it can be effectively administered via oral or intravenous routes, with favorable distribution profiles across various tissues. However, further research is needed to optimize its delivery systems to maximize therapeutic efficacy while minimizing potential side effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of Triptocallic acid D to various protein targets. Molecular docking studies have identified several key receptors that may mediate its biological effects, providing valuable insights into its mechanism of action. These computational approaches are expected to play a pivotal role in guiding future drug development efforts involving this compound.

In conclusion, Triptocallic acid D (CAS No. 201534-09-0) represents a compelling lead compound with diverse biological activities and significant therapeutic potential. Its unique chemical structure, coupled with recent advances in synthetic and computational methodologies, positions it as a promising candidate for drug discovery programs targeting inflammatory diseases and cancer. Continued research into its mechanisms of action and optimization of delivery systems will undoubtedly pave the way for its clinical translation.

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